Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-
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Overview
Description
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-methyl- is a spirocyclic compound characterized by a unique structure where a three-membered azirine ring is fused to an indene-1,3-dione moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a versatile synthetic intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-methyl- can be achieved through several methods:
Neber Rearrangement: This classical method involves the conversion of ketoxime to azirine via mesylation and base-mediated cyclization.
Decomposition of Vinyl Azides: This method involves the thermal or photolytic decomposition of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines through ring contraction reactions.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can undergo oxidative cyclization to form azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can be converted to azirines through radical addition and cyclization reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The azirine ring can be oxidized to form oxazoles.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines.
Substitution: The compound can undergo nucleophilic substitution reactions at the azirine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Aziridines.
Substitution: Various substituted azirines depending on the nucleophile used.
Scientific Research Applications
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-methyl- involves its interaction with biological targets through its azirine ring. The high ring strain and reactivity of the azirine ring allow it to act as a nucleophile or electrophile, facilitating various biochemical reactions. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Azirinomycin: An antibiotic with a similar azirine structure.
Dysidazirines: Antimicrobial compounds containing azirine rings.
Antazirine: An antifungal compound with an azirine moiety.
Uniqueness
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-methyl- is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53919-50-9 |
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Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-methylspiro[azirine-2,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C11H7NO2/c1-6-11(12-6)9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3 |
InChI Key |
GJEAGSZJLDSYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC12C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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